5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one
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Overview
Description
5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one is a complex organic compound that features a pyrimidinone core substituted with a hydroxynaphthylmethyl group, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one can be achieved through a multi-step process involving the condensation of β-naphthol, aldehyde, and a pyrimidinone derivative. One efficient method involves the use of ammonium acetate as a catalyst in ethanol under normal heating conditions . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles
- N-(4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide
Uniqueness
5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)S)CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)S)CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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